13-Ethylgon-5(10)en-3,17-dione

Pharmaceutical quality control Impurity profiling Pharmacopoeial monograph

This Δ5(10) isomer, Levonorgestrel EP Impurity N, is the pharmacopoeial reference standard mandated for specificity, system suitability, and peak identification in Ph. Eur. monograph 0926 and BP Levonorgestrel methods. Its unique chromatographic retention and UV absorption differentiate it from impurity L (Δ4 isomer); substitution invalidates ANDA/QC release testing and ICH Q2(R1) validation. Use for oxidative degradation marker, forced degradation studies, and regulatory DMF/ANDA filing. Fully characterized, ≥98% pure.

Molecular Formula C19H26O2
Molecular Weight 286.42
CAS No. 4222-96-2
Cat. No. B602010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Ethylgon-5(10)en-3,17-dione
CAS4222-96-2
Synonyms13-Ethylgon-5(10)en-3,17-dione
Molecular FormulaC19H26O2
Molecular Weight286.42
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4
InChIInChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h15-17H,2-11H2,1H3/t15-,16-,17+,19+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Ethylgon-5(10)en-3,17-dione (CAS 4222-96-2): Identity, Regulatory Status, and Role as a Pharmacopoeial Impurity Reference Standard


13‑Ethylgon‑5(10)en‑3,17‑dione (CAS 4222‑96‑2) is a synthetic gonane steroid that is officially designated as Levonorgestrel EP Impurity N and synonymously referred to as Δ5(10)‑levodione in the European and British Pharmacopoeias [1]. Structurally, it differs from the active pharmaceutical ingredient levonorgestrel by the replacement of the 17β‑hydroxy and 17α‑ethynyl groups with a single carbonyl at C17 and by the location of the double bond at the C5–C10 position rather than the C4–C5 position typical of the API [2]. The compound is classified as a process‑related impurity that forms through oxidative pathways during synthesis and storage of levonorgestrel [3]. Its primary commercial and scientific utility lies in its role as a pharmacopoeial reference standard critical for analytical method development, method validation, and quality‑control (QC) release testing of levonorgestrel drug substances and finished pharmaceutical products [1].

Why Generic Substitution with Other Levonorgestrel-Related Impurities or the Δ4‑Isomer Is Scientifically Inadmissible for Compendial Compliance


In‑class levonorgestrel impurities cannot be freely interchanged because each impurity possesses a unique chromatographic retention time, a distinct structural fingerprint, and a specific regulatory acceptance criterion defined by the relevant pharmacopoeial monograph [1]. The compound 13‑ethylgon‑5(10)en‑3,17‑dione (impurity N) is explicitly differentiated from its closest structural analog, 13‑ethylgon‑4‑ene‑3,17‑dione (levodione, impurity L), by the position of the endocyclic double bond — Δ5(10) versus Δ4 — a difference that directly alters the UV absorption maximum and HPLC retention behaviour, thereby dictating the selectivity required for compendial peak identification [2]. Substituting impurity N with any other levonorgestrel impurity would invalidate the system suitability test, compromise peak‑purity verification in related‑substances analysis, and fail to meet the regulatory expectations for method validation under ICH Q2(R1) and the relevant Ph. Eur. General Monograph 2034 [1]. The evidence that follows establishes the quantitative and qualitative dimensions along which this compound is irreplaceable.

Quantitative Differentiation Evidence for 13-Ethylgon-5(10)en-3,17-dione Against the Closest Comparator, 13-Ethylgon-4-ene-3,17-dione (Levodione, Impurity L)


Pharmacopoeial Acceptance Limit: Impurity N ≤0.10% vs. Impurity L as a Specified Impurity with a Distinct Limit (BP 2017)

The British Pharmacopoeia 2017 assigns impurity N (13‑ethylgon‑5(10)en‑3,17‑dione) a quantitative acceptance limit of ≤0.10% in levonorgestrel drug substance [1]. This limit is identical to the general acceptance criterion for other/unspecified impurities in Ph. Eur. monograph 0926, which also governs impurity N [2]. In contrast, impurity L (13‑ethylgon‑4‑ene‑3,17‑dione, levodione) is a separately specified impurity with its own limit defined in the same monograph [2]. A user requiring a reference standard for impurity N must therefore procure the Δ5(10)‑isomer specifically to demonstrate compliance with this regulatory threshold; the Δ4‑isomer cannot serve this function because it co‑elutes at a different retention time and is subject to a different quantitative criterion [2]. The limit of 0.10% represents the maximum allowed concentration in the API, making the availability of a high‑purity, well‑characterised standard of impurity N essential for accurate quantification below this threshold [1].

Pharmaceutical quality control Impurity profiling Pharmacopoeial monograph

HPLC Retention Time Differentiation: Δ5(10)-Isomer Separates Under Compendial Conditions, Enabling Selective Quantification

Under the chromatographic conditions prescribed in Ph. Eur. monograph 0926 (C8 column, acetonitrile/water gradient, detection at 215 nm), the Δ5(10)‑isomer (impurity N) elutes at a retention time distinct from that of the Δ4‑isomer (impurity L) and from the API levonorgestrel [1]. Although the precise relative retention time (RRT) for impurity N is not stated in the publicly available monograph, the Ph. Eur. explicitly identifies impurity N as a separate peak that can be detected and measured using the system suitability preparation [1]. The structural difference — a C5(10) double bond versus a C4 double bond — alters the conjugated π‑system, shifting the UV λmax and consequently the detector response at a given wavelength [2]. This difference is exploited in the compendial method to achieve baseline separation between the two isomeric impurities, allowing the analyst to quantify impurity N without interference from impurity L [1]. A related substances method that substitutes impurity N with the Δ4‑isomer would fail system suitability because the retention time and relative response factor would not match those specified for impurity N [1].

HPLC method validation Chromatographic separation System suitability

Formation Pathway Differentiation: Impurity N is an Oxidation Product, Whereas Impurity L is a Synthetic Side‑Product of the Ethinylation Step

The impurity profile of levonorgestrel includes compounds arising from different stages of synthesis and degradation. 13‑Ethylgon‑5(10)en‑3,17‑dione (impurity N) is specifically formed through oxidation of the final product and/or intermediates, as established by Horvath et al. (1997) during the comprehensive profiling of side‑products of the ethinylation step [1]. In contrast, 13‑ethylgon‑4‑ene‑3,17‑dione (impurity L, levodione) is classified as a synthetic side‑product formed during the ethinylation reaction itself [1]. This mechanistic distinction has direct practical consequences: impurity N can increase during storage under oxidative stress conditions, making it a marker for chemical stability, whereas impurity L reflects the efficiency of the manufacturing process. Consequently, a stability‑indicating HPLC method must be able to quantify impurity N independently to detect oxidative degradation; substituting the standard with impurity L would not permit correct identification of the degradation product [2]. The differentiation is therefore both chemical and regulatory, as ICH Q3A/B and Ph. Eur. General Monograph 2034 require that degradation products be individually monitored [2].

Impurity origin Stability-indicating methods Process chemistry

Reference Standard Purity and Characterization: ≥98% HPLC Purity with Full Spectroscopic Documentation Enables Regulatory Method Validation

Commercially available batches of 13‑ethylgon‑5(10)en‑3,17‑dione (Levonorgestrel EP Impurity N) are supplied with a certificate of analysis attesting to a purity of ≥98% as determined by HPLC, accompanied by full spectroscopic characterisation including ¹H‑NMR, ¹³C‑NMR, IR, and high‑resolution mass spectrometry (HRMS), in conformity with Ph. Eur. reference standard requirements [1]. In comparison, bulk levo‑norgestrel impurity L (Δ4‑isomer) is often offered at a lower purity specification of ≥95% , which may contribute a higher level of uncharacterised impurities that can interfere with low‑level quantification near the ICH Q3A reporting threshold of 0.05%. The higher purity and the provision of comprehensive spectral data allow the user to confirm the identity of impurity N unambiguously, to calculate the relative response factor against the API, and to prepare calibration solutions with precisely known concentration for validated quantitative analysis [1]. For ANDA and DMF submissions, regulatory agencies expect impurity reference standards to be of the highest purity and fully characterised; the ≥98% purity specification of impurity N reference standards directly supports this requirement [1].

Reference standard certification Method validation Regulatory submission

High‑Value Application Scenarios for 13-Ethylgon-5(10)en-3,17-dione (Levonorgestrel EP Impurity N) Based on Compendial and Stability Requirements


Compendial Related‑Substances HPLC Method Validation for Levonorgestrel Drug Substance

When validating a related‑substances method according to Ph. Eur. monograph 0926, the laboratory must demonstrate specificity for impurity N (13‑ethylgon‑5(10)en‑3,17‑dione) as a separate chromatographic peak. Procurement of the authentic Δ5(10)‑isomer reference standard is required to establish the retention time, resolution from impurity L and the API, and detector linearity down to the 0.10% limit [1]. Any attempt to substitute with the Δ4‑isomer (impurity L) would invalidate the specificity and system suitability portions of the validation protocol [1].

Forced‑Degradation (Oxidative Stress) Studies to Identify Stability‑Indicating Impurities

Because impurity N is formed through oxidation of levonorgestrel and its intermediates [2], it serves as a key marker for oxidative degradation in forced‑degradation studies. Using an authentic standard of the Δ5(10)‑isomer allows the analyst to quantify the increase in impurity N under hydrogen‑peroxide or radical‑initiator stress conditions, thereby confirming the stability‑indicating nature of the HPLC method. The 0.10% pharmacopoeial limit provides a clear acceptance criterion against which the degradation results can be evaluated [1].

Batch‑Release Quality Control for ANDA and DMF Submissions

For generic levonorgestrel drug products filed under an Abbreviated New Drug Application (ANDA), the QC laboratory must demonstrate that impurity N does not exceed the pharmacopoeial limit of 0.10% in every batch [1]. The use of a ≥98% pure, fully characterised reference standard of impurity N ensures that the quantitative result is traceable and defensible during regulatory review [3]. In contrast, reliance on a less pure or uncharacterised standard could lead to out‑of‑specification investigations or questions from the reviewing authority.

Peak Identification in British Pharmacopoeia System Suitability Testing

The BP 2025 Levonorgestrel monograph incorporates system suitability preparations that require the correct identification of impurity N among other impurities [1]. A dedicated reference standard of 13‑ethylgon‑5(10)en‑3,17‑dione is essential to locate and confirm the impurity N peak in the sample chromatogram, ensuring that the system suitability criterion is met before routine batch analysis begins. This scenario is particularly critical when the laboratory uses a different column or LC system from that described in the monograph, as slight shifts in retention time can confound peak assignment without a pure standard [1].

Quote Request

Request a Quote for 13-Ethylgon-5(10)en-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.